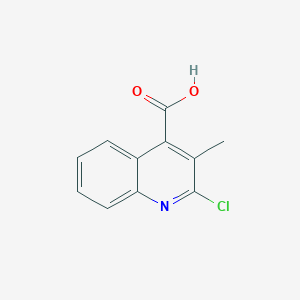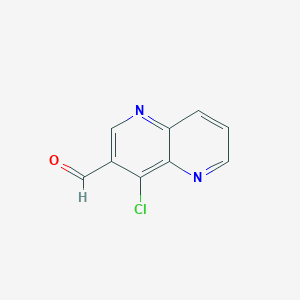
4-Chloro-1,5-naphthyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,5-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-naphthyridine-3-carbaldehyde typically involves the Gould-Jacobs reaction, which is a well-known method for constructing naphthyridine rings. The reaction starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as crystallization and chromatography, are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-1,5-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Chloro-1,5-naphthyridine-3-carboxylic acid.
Reduction: 4-Chloro-1,5-naphthyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-1,5-naphthyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-1,5-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular proteins involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,5-Naphthyridine-3-carbaldehyde: Lacks the chloro substituent.
4-Methyl-1,5-naphthyridine-3-carbaldehyde: Contains a methyl group instead of a chloro group.
4-Bromo-1,5-naphthyridine-3-carbaldehyde: Contains a bromo group instead of a chloro group.
Uniqueness
4-Chloro-1,5-naphthyridine-3-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity.
特性
分子式 |
C9H5ClN2O |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
4-chloro-1,5-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-5H |
InChIキー |
KWBWORHUISZGNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


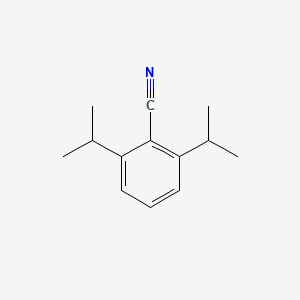

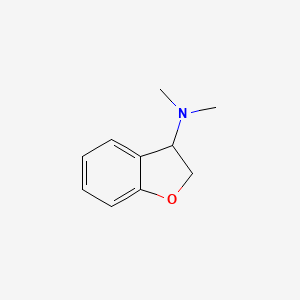
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
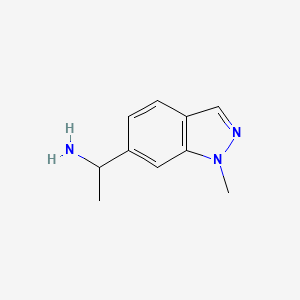
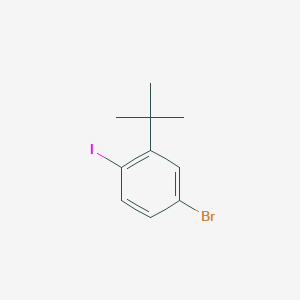
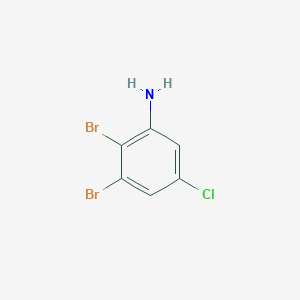
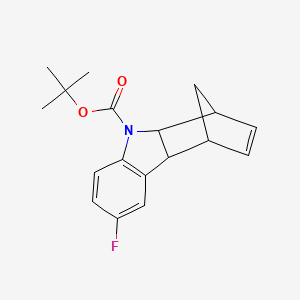
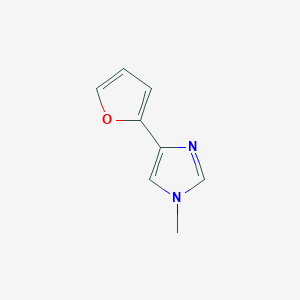
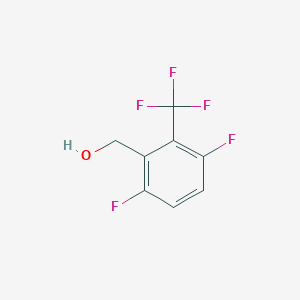
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
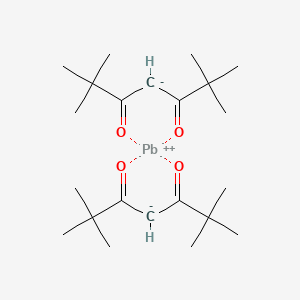
![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)
